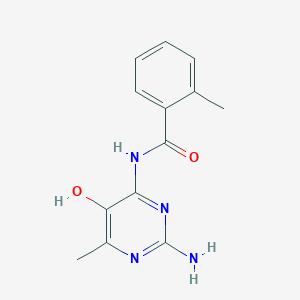

N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-methylbenzamide

CAS No.: 61581-40-6

Cat. No.: VC20337724

Molecular Formula: C13H14N4O2

Molecular Weight: 258.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61581-40-6 |

|---|---|

| Molecular Formula | C13H14N4O2 |

| Molecular Weight | 258.28 g/mol |

| IUPAC Name | N-(2-amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-methylbenzamide |

| Standard InChI | InChI=1S/C13H14N4O2/c1-7-5-3-4-6-9(7)12(19)16-11-10(18)8(2)15-13(14)17-11/h3-6,18H,1-2H3,(H3,14,15,16,17,19) |

| Standard InChI Key | NKNGQUREGUIHGV-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=CC=C1C(=O)NC2=NC(=NC(=C2O)C)N |

Introduction

Structural Characteristics and Chemical Identity

Molecular Architecture

The compound’s structure comprises two primary domains: a 2-amino-5-hydroxy-6-methylpyrimidin-4-yl group and a 2-methylbenzamide unit. The pyrimidine ring features substitutions at positions 2 (amino), 5 (hydroxy), and 6 (methyl), while the benzamide moiety includes a methyl group at the ortho position relative to the amide bond.

Table 1: Key Molecular Descriptors

The pyrimidine ring’s electron-rich nature, due to amino and hydroxy groups, facilitates hydrogen bonding and π-π interactions, which are critical for potential biological targeting . The ortho-methyl group on the benzamide moiety introduces steric effects that may influence binding affinity and metabolic stability .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-methylbenzamide typically involves coupling pyrimidine derivatives with benzamide precursors. While specific protocols are proprietary, general methodologies include:

-

Nucleophilic Aromatic Substitution: Reacting 4-chloro-2-amino-5-hydroxy-6-methylpyrimidine with 2-methylbenzamide under basic conditions.

-

Cross-Coupling Reactions: Palladium-catalyzed couplings (e.g., Sonogashira) to introduce alkyl or aryl groups, followed by hydrogenation or deprotection steps .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Pyrimidine Activation | POCl₃, DMF, 80°C | 70–80% |

| Amide Coupling | EDCI, HOBt, DIPEA, DCM | 60–70% |

| Purification | Column chromatography (SiO₂) | >95% purity |

The compound’s synthetic complexity arises from the need to protect sensitive functional groups (e.g., amino and hydroxy) during intermediate steps .

Biological Activities and Mechanistic Insights

Hypothesized Targets

-

Kinase Inhibition: Potential interaction with PI3K or MAPK pathways due to pyrimidine’s resemblance to ATP .

-

Epigenetic Modulation: HDAC inhibition via hydroxamate-like coordination, though the absence of a hydroxamic acid group in this compound necessitates further validation .

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

Comparative studies with positional isomers (e.g., 4-methylbenzamide variant, CAS 61581-42-8) reveal that ortho-substitution enhances steric hindrance, reducing binding affinity but improving metabolic stability . Conversely, para-substituted analogs show higher solubility but faster clearance .

Table 3: Comparative Properties of Benzamide Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume